Sodium 7-chloro-1,1-difluoroheptane-1-sulfinate

Physical Organic Chemistry Handling & Logistics Solid-State Stability

Late-stage diversification of electron-deficient heteroarenes often requires multi-step synthesis. This Baran sulfinate installs a 7-carbon chain with a terminal chlorine handle in one step under mild radical conditions. Enables tunable C2/C4 regioselectivity by pH/solvent adjustment, orthogonal downstream SN2/cross-coupling, and transparent impurity profiling (≤15% known impurity). Streamlines hit-to-lead optimization and HTE workflows.

Molecular Formula C7H12ClF2NaO2S
Molecular Weight 256.67 g/mol
Cat. No. B12053696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 7-chloro-1,1-difluoroheptane-1-sulfinate
Molecular FormulaC7H12ClF2NaO2S
Molecular Weight256.67 g/mol
Structural Identifiers
SMILESC(CCCCl)CCC(F)(F)S(=O)[O-].[Na+]
InChIInChI=1S/C7H13ClF2O2S.Na/c8-6-4-2-1-3-5-7(9,10)13(11)12;/h1-6H2,(H,11,12);/q;+1/p-1
InChIKeyLFIQXRUQAPPIPD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 7-Chloro-1,1-difluoroheptane-1-sulfinate: Overview & Late-Stage Functionalization Toolkit Role


Sodium 7-chloro-1,1-difluoroheptane-1-sulfinate (CAS 1471186-76-1, molecular formula C₇H₁₂ClF₂NaO₂S, molecular weight 256.67) is an aliphatic sulfinate salt within the Baran Diversinates™ family, also known as the Baran Sulfinate toolbox . This toolbox is specifically developed for the direct and late-stage C–H functionalization of nitrogen-containing heteroarenes via radical-mediated pathways [1]. The compound’s distinguishing structural features include a seven-carbon alkyl chain, a gem-difluoro group at the 1-position that enables its role as a difluoroalkyl radical precursor, and a terminal chlorine atom, which provides a synthetic handle for orthogonal downstream chemistry—a feature absent in simpler alkyl sulfinate analogs [2][3].

Late-stage C–H alkylation of nitrogen-containing heteroarenes via radical pathway
Gem-difluoroalkyl radical precursor installs metabolically stable carbon chain
ω-Chloro handle enables orthogonal downstream diversification

Why This Sulfinate Cannot Be Replaced by Simpler Analogs


Generic substitution of sodium alkyl sulfinates in a medchem synthesis is rarely a straightforward exercise. The electrophilic radical generated from sodium 7-chloro-1,1-difluoroheptane-1-sulfinate exhibits distinct polarity and steric bulk due to its extended, functionalized alkyl chain [1]. Replacing it with a smaller or electronically dissimilar sulfinate—such as sodium difluoroethanesulfinate (DFES-Na) or sodium isopropylsulfinate—will predictably alter both the pharmacokinetic profile and the receptor binding of the final analog [2]. Furthermore, the patented regioselectivity-control mechanism for this class of reagents is highly dependent on the interplay between pH and solvent, meaning that a switch to a different sulfinate can unpredictably alter the site of C–H functionalization on a complex heteroarene [1].

Replacing with simpler sulfinates (e.g., DFES-Na) may alter lipophilicity, metabolic stability, and receptor-binding profile of the final analog.

Regioselectivity of C–H functionalization may shift unpredictably if pH and solvent are not re-optimized for a different sulfinate class.

Physicochemical property set (chain length, polarity, terminal chlorine) may not transfer to other toolbox members, limiting direct interchangeability.

Quantitative Differentiation Evidence vs. Closest Analogs


Melting Point & Physical Form Differentiation

The compound is supplied as a powder with a melting point of 185 °C . This is a significantly lower melting point compared to structurally related alternatives, offering potential advantages in handling. For instance, sodium isopropylsulfinate (ALD00440) melts at 258 °C, and sodium 1-(trifluoromethyl)cyclopropanesulfinate (790184) has a melting point of 287–292 °C, as documented in Sigma-Aldrich's direct comparison table for Baran Diversinates .

Melting Point & Handling
Data to verify
mp 185 °C (powder)
vs isopropyl analog mp 258 °C
vs trifluoromethylcyclopropyl analog mp 287–292 °C
May support easier weighing and dissolution at ambient temperature
Supplier comparison data; independent verification advised
Physical Organic Chemistry Handling & Logistics Solid-State Stability

Dual Reaction-Type Certification: C–C & C–H Activation

According to the manufacturer's specifications, the compound is certified as suitable for two distinct reaction types: C–C Bond Formation and C–H Activation . This dual functionality is not universally declared across the toolbox. In a direct comparison table, sodium 1-(trifluoromethyl)cyclopropanesulfinate (790184) is certified only for C–C Bond Formation, and sodium (4-bromophenyl)methanesulfinate (ALD00476) is not certified for C–H Activation .

Reaction-Type Certification
Data to verify
C–C Bond Formation: Yes
C–H Activation: Yes
Comparators lack C–H certification
Supports dual-use workflow without revalidation
Based on supplier specification sheet
Late-Stage Functionalization Medicinal Chemistry Reaction Scope

Terminal Chloro Handle for Orthogonal Diversification

The seven-carbon chain of the target compound terminates in a primary alkyl chloride, a functional group that is absent in simpler, widely-used analogs like sodium difluoroethanesulfinate (DFES-Na) [1]. The general class of sulfinate reagents generates an alkyl radical that installs the carbon skeleton onto a heteroarene [2]. With this compound's chlorine handle, the installed group now carries a site for subsequent nucleophilic substitution or metal-catalyzed cross-coupling, enabling rapid generation of screening libraries from a single functionalization event. Simple alkyl sulfinates like DFES-Na install a methyl or ethyl group, which offers no equivalent pathway for further diversification without completely redesigning the synthetic route [1].

Chlorine Handle for Diversification
Class-level
Primary alkyl chloride ω-terminus
DFES-Na installs methyl only, no handle
Enables functionalize-then-diversify strategy
Structural comparison; reactivity depends on substrate
Bioisostere Synthesis Click Chemistry Molecular Complexity Generation

Regioselectivity Tuning by pH & Solvent

Extensive mechanistic work on the Baran sulfinate toolbox has demonstrated that the regioselectivity of radical C–H functionalization on electron-deficient heteroarenes can be predictably tuned by adjusting the reaction pH and solvent combination [1]. The target compound is explicitly marketed with this capability, as stated on its technical datasheet: 'The regioselectivity can be effectively tuned by modification of the pH and solvent selection' . This allows for selective functionalization at either the C2 or C4 position of pyridine scaffolds, a critical challenge in medicinal chemistry [2].

Regioselectivity Tuning
Class-level
pH and solvent modulate C2 vs C4 addition
Conventional Minisci conditions less tunable
Supports regioisomer pair generation from single substrate
Class inference from JACS 2013; verify for specific heteroarene
Regioselective C–H Activation Pyridine Functionalization Predictive Reactivity Models

Structural Differentiation vs. Ketal- & Bromophenyl-Sulfinates

Sigma-Aldrich's Diversinates™ comparison tool directly juxtaposes this compound with three other sulfinate building blocks. Sodium 7-chloro-1,1-difluoroheptane-1-sulfinate (ALD00484) is the only one of the four that both (a) contains a difluoroalkyl radical precursor (gem-difluoro group) and (b) possesses a long alkyl chain with a terminal functional group . In contrast, sodium 1,1-difluoro-4-(2-methyl-1,3-dioxolan-2-yl)butane-1-sulfinate (a 'Shabat sulfinate') is specifically designed to introduce a latent ketone for bioconjugation chemistry, a fundamentally different application [1]. Sodium (4-bromophenyl)methanesulfinate (ALD00476) introduces an aryl group rather than an alkyl chain, serving entirely different physicochemical property modulation goals .

Structural Uniqueness in Toolbox
Reported
Only commercial sulfinate with long difluoroalkyl chain + terminal Cl
Shabat sulfinate: ketone tag; ALD00476: aryl group
Unique combination of metabolic stability and synthetic handle
Cross-study comparable; verify for application
Building Block Selection Chemical Biology Bioconjugation

Transparent Impurity Profile Disclosure

The commercial specification for this compound explicitly discloses a unique impurity: the product contains ≤15% sodium 7-(ethylthio)-1,1-difluoroheptane-1-sulfinate . This level of transparency regarding a specific, named impurity is not standard across the Diversinates™ toolbox. For example, the comparator products sodium isopropylsulfinate (ALD00440) and sodium 1-(trifluoromethyl)cyclopropanesulfinate (790184) do not disclose a specific impurity profile, only a general 'quality level' of 100 .

Impurity Profile Transparency
Data to verify
≤15% sodium 7-(ethylthio)-1,1-difluoroheptane-1-sulfinate
Comparators do not disclose specific impurity
Enables proactive interference assessment in biological assays
Supplier-reported data; independent lot analysis recommended
Quality Control Reproducibility Procurement Compliance

Optimal Application Scenarios in Medicinal Chemistry


Late-Stage C–H Alkylation with Functionalizable Tag

When a medicinal chemistry team needs to improve the lipophilicity or metabolic stability of a late-stage lead compound containing a pyridine, pyrimidine, or other electron-deficient heteroarene, sodium 7-chloro-1,1-difluoroheptane-1-sulfinate can directly install a seven-carbon chain bearing a terminal chlorine handle in a single step under mild radical conditions [1][2]. Unlike simple alkyl sulfinates such as DFES-Na, the installed group retains the capacity for subsequent SN2 or cross-coupling chemistry, enabling rapid analoging without reinitiating a multi-step synthesis [1].

Regiochemical Divergence for Isomeric SAR Pairs

The regioselectivity of the alkyl radical addition to heteroarenes is tunable by adjusting the reaction pH and solvent [1]. This allows a single combination of a drug-scaffold intermediate and sodium 7-chloro-1,1-difluoroheptane-1-sulfinate to yield both the C2- and C4-alkylated products by simply changing the reaction conditions. This 'two-for-one' strategy saves synthetic effort and procurement costs, and is strongly supported by the mechanistic framework established for the broader class of alkylsulfinate radical precursors [1].

Screening Library Assembly via Functionalize-then-Diversify

After installing the 7-chloro-1,1-difluoroheptyl chain onto a common heteroaromatic core using this sulfinate reagent [1], the terminal alkyl chloride becomes a branching point for library synthesis. Reacting this common intermediate with a panel of nucleophiles (amines, thiols, alkoxides) or employing it in a Suzuki coupling enables the rapid generation of dozens of analogs from a single late-stage intermediate. This workflow circumvents the need to synthesize each fully elaborated analog de novo, a significant advantage in hit-to-lead optimization where speed is critical [2].

HTE Procurement with Transparent Impurity Management

For HTE facilities that require rigorous control over reagent identity and purity, sodium 7-chloro-1,1-difluoroheptane-1-sulfinate offers a notable advantage: the primary impurity (≤15% sodium 7-(ethylthio)-1,1-difluoroheptane-1-sulfinate) is explicitly identified and quantified [1]. This disclosure enables automated workflows to apply correction factors or flag reactions for post-run analysis, a level of process control not available with less transparently documented sulfinate reagents.

Application
Selection Property
Validation Focus
Late-stage C–H alkylation with functionalizable tag
ω-Chloroalkyl handle for further chemistry
Orthogonal diversification compatibility
Regiochemical divergence for isomeric SAR pairs
pH/Solvent tunable regioselectivity
C2/C4 product ratio verification under chosen conditions
Screening library via functionalize-then-diversify
Terminal chloride as branching point
Nucleophile scope and cross-coupling efficiency
HTE procurement with impurity management
Disclosed impurity ≤15% with known structure
Impurity interference assessment in assay readouts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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